Calcium naphthenate

Vue d'ensemble

Description

Calcium Naphthenate is a Calcium source that is soluble in organic solvents as an organometallic compound . It is mainly used as varnish drier, adhesive and fabric water repellent . In the oilfield, it forms deposits at the oil–water interface during separation processes, which are difficult and expensive to remove .

Synthesis Analysis

Calcium Naphthenates are formed following mixing of fluids from different reservoir formations. High TAN crudes containing low levels of ARN produce with low calcium formation waters whereas low TAN crudes are associated with high calcium formation waters . The solubility product of calcium naphthenate is much lower than that of magnesium naphthenate; thus, calcium naphthenate has a greater tendency to exists as a solid precipitate .Molecular Structure Analysis

The naphthenic acids that are bound to calcium in the crude oil have a higher average molecular weight than the other naphthenic acids . They are classified as polar hydrocarbons with aliphatic characteristics but are less aromatic compared to asphaltenes .Chemical Reactions Analysis

The formation of metal naphthenates, which are emulsion stabilizers and equipment foulers, is deleterious to performance and integrity of these processes and facilities . Naphthenates only formed when mixing with the high calcium brine. When bicarbonate is included at full field levels (in the presence of a scale inhibitor) significant calcium naphthenate formation is recorded with the lower calcium brines .Physical And Chemical Properties Analysis

Calcium Naphthenate appears as a light yellow liquid with a molecular weight of 382.43. It is insoluble in water, soluble in petroleum ether, benzene . The solubility product of calcium naphthenate is much lower than that of magnesium naphthenate; thus, calcium naphthenate has a greater tendency to exists as a solid precipitate .Applications De Recherche Scientifique

1. Oilfield Metal Naphthenate Formation and Mitigation

- Application Summary: Calcium Naphthenate plays a significant role in the formation of metal naphthenates in oilfields, which are emulsion stabilizers and equipment foulers. These organic salts formed at the oil–water interface during separation processes can be deleterious to the performance and integrity of these processes and facilities .

- Methods of Application: The conventional method for the inhibition of metal naphthenates relies on suppressing the deprotonation of naphthenic acids by common ion effect . Current industry focus is on the development of effective surface active agents for inhibition of naphthenates .

- Results or Outcomes: Optical density studies have shown that surfactant inhibitors can effectively reduce the size of calcium naphthenate particles by promoting disintegration and/or dispersion of solid calcium naphthenate into smaller aggregates, thereby counteracting the agglomeration process .

2. Calcium Naphthenates in Complex Production Systems

- Application Summary: Calcium Naphthenate is involved in the formation of deposits in complex production systems, particularly when fluids from different reservoir formations are mixed on a single FPSO .

- Methods of Application: A series of laboratory tests using a specialized flow rig were conducted to illustrate the effects of mixing different fluids and identify those mixtures with the largest naphthenate potential .

- Results or Outcomes: The results indicate the complexity of accurately predicting a calcium naphthenate risk while illustrating that, even under challenging conditions, chemical inhibitors are effective in this system .

3. Catalysts and Catalytic Reagents for Organic Synthesis

- Application Summary: Calcium Naphthenate is commonly used in various catalysts and catalytic reagents for organic synthesis .

- Methods of Application: The High Purity acetylacetonate anion complexes by bonding each oxygen atom to the metallic cation to form a chelate ring .

- Results or Outcomes: This property makes Calcium Naphthenate a valuable component in the field of organic synthesis .

4. Synthetic Detergents and Lubricants

- Application Summary: Calcium Naphthenate is used in the production of synthetic detergents and lubricants .

- Methods of Application: It acts as a hydrophobic source of metal ions in these applications .

- Results or Outcomes: The use of Calcium Naphthenate enhances the performance of these products .

5. Corrosion Inhibitors

- Application Summary: Calcium Naphthenate is used as a corrosion inhibitor .

- Methods of Application: It forms a protective layer on the metal surface, preventing corrosive substances from coming into contact with the metal .

- Results or Outcomes: This application helps in prolonging the life of metal structures and components .

6. Fuel and Lubricating Oil Additives

- Application Summary: Calcium Naphthenate is used as an additive in fuels and lubricating oils .

- Methods of Application: It is mixed with the fuel or oil to improve its properties .

- Results or Outcomes: The use of Calcium Naphthenate as an additive enhances the performance of fuels and lubricating oils .

7. Wood Preservatives

- Application Summary: Calcium Naphthenate is used as a wood preservative .

- Methods of Application: It is applied to the wood surface to protect it from decay, insects, and other damaging factors .

- Results or Outcomes: The use of Calcium Naphthenate helps in prolonging the life of wood products .

8. Insecticides, Fungicides, and Acaricides

- Application Summary: Calcium Naphthenate is used in the production of insecticides, fungicides, and acaricides .

- Methods of Application: It is mixed with other ingredients to form effective pest control solutions .

- Results or Outcomes: The use of Calcium Naphthenate enhances the effectiveness of these pest control products .

9. Wetting Agents

- Application Summary: Calcium Naphthenate is used as a wetting agent .

- Methods of Application: It is added to solutions to reduce their surface tension, thereby improving their ability to spread or penetrate .

- Results or Outcomes: The use of Calcium Naphthenate improves the performance of solutions in various applications .

10. Thickening Agent of Napalm

- Application Summary: Calcium Naphthenate is used as a thickening agent in napalm .

- Methods of Application: It is mixed with gasoline to create a jelly-like substance that sticks to surfaces and burns intensely .

- Results or Outcomes: The use of Calcium Naphthenate enhances the effectiveness of napalm .

11. Oil Drying Agents Used in Painting and Wood Surface Treatment

- Application Summary: Calcium Naphthenate is used as an oil drying agent in painting and wood surface treatment .

- Methods of Application: It is added to oil-based paints and wood treatments to accelerate their drying process .

- Results or Outcomes: The use of Calcium Naphthenate improves the drying time and overall performance of these products .

Safety And Hazards

Orientations Futures

The current industry focus is on the development of effective surface active agents for inhibition of naphthenates . There are a plethora of chemical compounds with naphthenate inhibition potential such as sulphonates, phosphate esters, aminated phosphonates and sulphosuccinates, but compatibility issues make the choice of inhibitor a complicated process .

Propriétés

IUPAC Name |

calcium;naphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H8O2.Ca/c2*12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h2*1-7H,(H,12,13);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKVLGPGMWVYUQI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

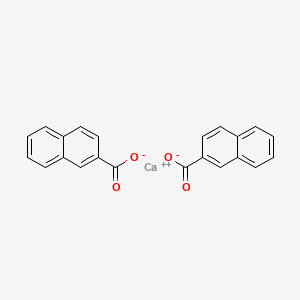

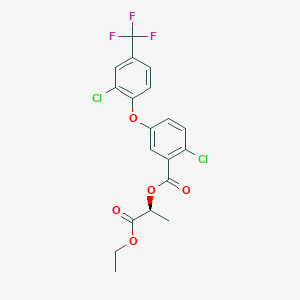

C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14CaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium naphthenate | |

CAS RN |

61789-36-4 | |

| Record name | Naphthenic acids, calcium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthenic acids, calcium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyridine, 4-[2-(triethoxysilyl)ethyl]-](/img/structure/B1591866.png)

![4-Iodobenzo[d][1,3]dioxole](/img/structure/B1591886.png)